N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a nitrogen-containing heterocyclic compound characterized by a fused pyrazolo[3,4-b]pyridine core. Key structural features include:
- 3-methyl and 4-oxo substituents: These groups influence electronic distribution and steric bulk.
- 1-phenyl substitution: Enhances lipophilicity and π-π stacking capabilities.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-12-16-17(24)15(19(25)21-10-14-8-5-9-26-14)11-20-18(16)23(22-12)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJMRUXVEKNXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NCC3=CC=CO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.
Molecular Formula: C17H15N5O
Molecular Weight: 293.33 g/mol
CAS Number: 20873-19-2
The compound features a complex pyrazolo[3,4-b]pyridine structure known for its ability to interact with various biological targets. The presence of the furan moiety and the carboxamide group enhances its solubility and biological activity.
Anticancer Properties
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit potent anticancer activity. A study highlighted the ability of similar compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific compound has shown promising results in preclinical models against several cancer types, suggesting a potential for development as an anticancer agent.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation. For instance, it has demonstrated significant activity against cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways . This suggests that the compound may also possess anti-inflammatory properties alongside its anticancer effects.
The biological activity of this compound is attributed to its ability to bind to specific protein targets within cells. This binding can disrupt normal cellular processes, leading to apoptosis in cancer cells while potentially sparing normal cells due to selective targeting mechanisms .
Synthesis Methods
Recent advances in synthetic strategies have facilitated the production of this compound. Microwave-assisted synthesis and other innovative methods have improved yields and reduced reaction times significantly .
| Synthesis Method | Yield (%) | Reaction Time (hrs) |
|---|---|---|
| Microwave-assisted | 85 | 2 |
| Conventional heating | 60 | 6 |
Case Studies
- Case Study 1: Anticancer Activity
- Case Study 2: Enzyme Inhibition
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a fused pyrazolo-pyridine ring system. Its molecular formula is with a molecular weight of approximately 374.4 g/mol. The structural features contribute to its biological activity, making it a candidate for various pharmacological applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. The compound has shown promising results in inhibiting various cancer cell lines.
Case Studies
- Inhibition of Cancer Cell Proliferation :
- Mechanism of Action :
Anti-inflammatory Properties
The compound's structural characteristics also suggest potential anti-inflammatory effects, similar to other pyrazole derivatives known for their non-steroidal anti-inflammatory drug (NSAID) properties.
Case Studies
- Anti-inflammatory Mechanisms :
- Clinical Relevance :
Synthesis and Derivatization
The synthesis of this compound involves several steps that can be optimized for high yield and purity. Recent advancements in synthetic methodologies have allowed for the efficient production of such compounds with diverse functional groups that enhance their biological activity.
Table 2: Synthetic Pathways Overview
| Step | Description |
|---|---|
| Step 1 | Formation of the pyrazole core |
| Step 2 | Functionalization with furan moiety |
| Step 3 | Introduction of carboxamide group |
| Step 4 | Purification and characterization |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three classes of structurally related molecules (Table 1):
Table 1: Structural Comparison of Heterocyclic Carboxamides
Key Observations:
Core Heterocycles: The pyrazolo[3,4-b]pyridine core of the target compound differs from the dihydro-1H-pyrazole () and pyrrolo[1,2-b]pyridazine () scaffolds. These variations impact ring strain, conjugation, and binding interactions.
Substituent Effects :
- The furan-2-ylmethyl group in the target compound contrasts with the halogenated aryl groups in . Furans are less electronegative than fluorophenyl or bromophenyl substituents, which may reduce dipole interactions but improve metabolic stability .
- The morpholine-ethoxy and trifluoromethyl groups in ’s patent compounds enhance solubility and bioavailability, features absent in the target compound .
Q & A
Q. What synthetic strategies are recommended for the efficient synthesis of this compound?
A multi-step approach involving cyclocondensation, coupling reactions, and regioselective functionalization is typically employed. For example, similar pyrazolo[3,4-b]pyridine derivatives are synthesized via:
- Step 1 : Formation of the pyrazole core using hydrazine derivatives and β-keto esters under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Step 2 : Introduction of the furan-2-ylmethyl group via nucleophilic substitution or amide coupling, often using EDCI/HOBt as coupling agents in DMF .
- Step 3 : Oxidation of the dihydropyridine ring to the 4-oxo derivative using MnO₂ or DDQ . Key purity checkpoints include HPLC (>95%) and NMR to confirm intermediate structures .
Q. How can spectroscopic methods validate the compound’s structure?
A combination of techniques is essential:
- 1H/13C NMR : Look for diagnostic signals:
- Pyrazole C-H protons at δ 6.8–7.5 ppm.
- Furan ring protons at δ 6.3–7.1 ppm.
- Carboxamide NH at δ 10.2–10.8 ppm (broad) .
Advanced Research Questions
Q. How can conflicting solubility data in DMSO and aqueous buffers be resolved?
Discrepancies often arise from polymorphism or hydrate formation. Mitigation strategies include:
- Thermogravimetric Analysis (TGA) : Detect hydrate loss (e.g., ~5% weight loss at 100°C).
- Powder X-ray Diffraction (PXRD) : Compare crystalline forms under different solvent conditions .
- Solubility enhancement : Use co-solvents (e.g., 10% PEG-400 in PBS) or amorphous solid dispersions .
Q. What experimental designs optimize biological activity while minimizing off-target effects?
- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl and furan rings to assess potency. For example:
Q. How can contradictory cytotoxicity results in cell lines be analyzed?
Discrepancies may stem from metabolic differences (e.g., CYP450 expression). Systematic approaches include:
- Metabolic Stability Assays : Compare hepatic microsomal degradation rates (e.g., mouse vs. human).
- Reactive Metabolite Screening : Detect glutathione adducts via LC-MS to rule out nonspecific toxicity .
- Hypoxia Mimetics : Test under low-oxygen conditions (1% O₂) to assess metabolic dependency .
Methodological Considerations
Q. What chromatographic conditions resolve diastereomers or regioisomers during purification?
- HPLC : Use a Chiralpak AD-H column (4.6 × 250 mm) with hexane:isopropanol (85:15, 1 mL/min) for enantiomers .
- Flash Chromatography : Gradient elution (ethyl acetate:hexane 30% → 70%) separates regioisomeric byproducts .
Q. How should stability studies be designed for long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
